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Executive Summary

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating
the three-dimensional structures of proteins and protein complexes, providing crucial insights
into protein-protein interactions (PPIs) and cellular signaling pathways. Disuccinimidyl
sulfoxide (DSSO) is a homo-bifunctional, amine-reactive, and mass spectrometry (MS)-
cleavable cross-linker that has gained significant traction within the structural proteomics
community. Its unigue sulfoxide-containing spacer arm allows for predictable fragmentation
patterns upon collision-induced dissociation (CID) in the mass spectrometer, simplifying the
identification of cross-linked peptides and enhancing the confidence of data analysis. This
guide provides an in-depth overview of DSSO, including its chemical properties, mechanism of
action, detailed experimental protocols for its application, and a summary of quantitative data
from key studies.

Introduction to Disuccinimidyl Sulfoxide (DSSO)

Disuccinimidyl sulfoxide (DSSO) is a chemical cross-linking reagent designed to covalently
link interacting amino acid residues within a protein or between different proteins.[1][2] It is
characterized by two N-hydroxysuccinimide (NHS) esters at either end of a 10.1 A spacer arm.
[1][3] These NHS esters react efficiently with primary amines, primarily the e-amino group of
lysine residues, to form stable amide bonds.[4] A key feature of DSSO is its sulfoxide-
containing spacer arm, which is cleavable in the gas phase during tandem mass spectrometry
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(MS/MS) analysis.[3][4][5] This MS-cleavability is a significant advantage over non-cleavable
cross-linkers as it generates characteristic reporter ions, facilitating the unambiguous
identification of cross-linked peptides and reducing false positives.[3][5]

Chemical Properties of DSSO:

Property Value

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-

sulfinyldipropionate

Chemical Name

Synonyms Bis-(propionic acid NHS ester)-sulfoxide
CAS Number 1351828-03-9

Molecular Weight 388.35 g/mol [1]

Empirical Formula C14H16N200S[1]

Spacer Arm Length 10.1 A[1][3] (also reported as 10.3 A[4])
Reactivity Primary amines (e.g., lysines)[1][4]

MS-cleavable (Collision-Induced Dissociation)[3]

Cleavability [4][5]

Mechanism of Action and Mass Spectrometry
Analysis

The utility of DSSO in structural proteomics lies in its predictable behavior during both the
cross-linking reaction and subsequent mass spectrometry analysis.

Cross-Linking Reaction

The NHS esters of DSSO react with primary amines on proteins in a pH-dependent manner,
typically between pH 7 and 9.[4] This reaction results in the formation of a stable amide bond,
covalently linking the target proteins. The 10.1 A spacer arm of DSSO imposes a distance
constraint, meaning that only lysine residues within this proximity will be cross-linked. This
provides valuable low-resolution structural information about the protein or protein complex.[3]
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Mass Spectrometry Fragmentation

During tandem mass spectrometry (MS/MS), the DSSO cross-linker undergoes collision-
induced dissociation (CID), cleaving at the two symmetrical C-S bonds adjacent to the central
sulfoxide.[1][3] This cleavage results in the separation of the inter-linked peptides, each
carrying a distinct modification from the remnant of the DSSO linker.[3]

This fragmentation pattern generates a unique signature in the MS/MS spectrum. For a
heterodimeric inter-linked peptide (a-p), cleavage of the two symmetric C-S bonds produces
two possible pairs of fragment ions (0dA/BS and aS/BA), resulting in four characteristic peaks.[3]
These distinct fragment ions serve as diagnostic markers for the presence of a cross-linked
peptide. Subsequent MS3 analysis can then be performed on these individual fragment ions to
determine the amino acid sequence of each peptide and pinpoint the exact cross-linked lysine
residues.[3][5]

MS2 (CID) MS3

Identification of
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Characteristic Fragment lon Doublets
(a_A/B_S and a_S/B_A)

Peptide Sequencing
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Figure 1: Mass spectrometry workflow for the analysis of DSSO cross-linked peptides.

Experimental Protocols

The following protocols provide a general framework for using DSSO in structural proteomics
studies. Optimization may be required depending on the specific protein or protein complex
and the experimental goals.

In Vitro Cross-Linking of Purified Proteins or Protein
Complexes
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This protocol is suitable for studying the structure of a purified protein or the interactions within

a reconstituted protein complex.

Materials:

Purified protein/protein complex
DSSO (Thermo Scientific, Sigma-Aldrich)
Dimethyl sulfoxide (DMSO), anhydrous

Reaction Buffer (e.g., 20 mM HEPES, 150 mM NacCl, pH 7.5-8.0). Avoid buffers containing
primary amines like Tris or glycine.[4]

Quenching Buffer (e.g., 1 M Tris-HCI, pH 8.0 or 1 M Ammonium Bicarbonate)[4]

Procedure:

Protein Preparation: Dissolve the purified protein or protein complex in the reaction buffer to
a final concentration of 1-10 uM.

DSSO Stock Solution: Immediately before use, prepare a 25-50 mM stock solution of DSSO
in anhydrous DMSO.[4]

Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve a
final DSSO concentration typically in the range of 0.25-2 mM. A common starting point is a
100-fold molar excess of cross-linker to protein.[4] The optimal concentration should be
determined empirically.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2
hours on ice.[4]

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-
50 mM to consume any unreacted DSSO.[4] Incubate for 15-30 minutes at room
temperature.

Sample Preparation for MS: The cross-linked sample is now ready for downstream
processing, including SDS-PAGE analysis to confirm cross-linking, followed by in-gel or in-
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solution digestion with a protease (e.g., trypsin).

In Cellulo (In Vivo) Cross-Linking

This protocol is designed to capture protein-protein interactions within their native cellular
environment.

Materials:

Cultured cells (adherent or in suspension)
Phosphate-Buffered Saline (PBS), ice-cold
DSSO

Dimethyl sulfoxide (DMSO), anhydrous

Lysis Buffer

Quenching Buffer (e.g., 1 M Tris-HCI, pH 8.0)
Procedure:

Cell Preparation: Harvest cultured cells (e.g., 1-5 x 107 cells) and wash them twice with ice-
cold PBS to remove any amine-containing media components.[4]

Cell Resuspension: Resuspend the cell pellet in an appropriate buffer that maintains cell
integrity, such as PBS or a hypotonic buffer (e.g., 10 mM HEPES, pH 8, 10 mM NaCl, 1 mM
MgCl2).[6][7]

DSSO Stock Solution: Prepare a 50 mM stock solution of DSSO in anhydrous DMSO.[6][7]

Cross-Linking Reaction: Add the DSSO stock solution to the cell suspension to a final
concentration of 1-3 mM.[8] Incubate for 30-60 minutes at 4°C or room temperature with
gentle mixing.[6][7]

Quenching: Terminate the cross-linking reaction by adding a quenching buffer to a final
concentration of 20-50 mM.[6][7] Incubate for 15 minutes.
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e Cell Lysis and Protein Extraction: Pellet the cells and proceed with a cell lysis protocol
appropriate for the downstream application (e.g., immunoprecipitation, whole proteome
analysis).

o Sample Preparation for MS: The protein lysate is then processed for mass spectrometry
analysis, which typically involves protein digestion and peptide fractionation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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